molecular formula C15H20N2O3S2 B15112259 3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B15112259
M. Wt: 340.5 g/mol
InChI Key: XTTGOGILDAVHSI-UHFFFAOYSA-N
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Description

3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazole ring fused with a thieno ring, substituted with a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application, but common targets include enzymes involved in oxidative stress or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-one 5,5-dioxide
  • N-{5,5-Dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene}cyclopropanecarboxamide

Uniqueness

3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its specific substitution pattern and the presence of the butoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H20N2O3S2

Molecular Weight

340.5 g/mol

IUPAC Name

3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C15H20N2O3S2/c1-2-3-7-20-12-6-4-5-11(8-12)17-13-9-22(18,19)10-14(13)21-15(17)16/h4-6,8,13-14,16H,2-3,7,9-10H2,1H3

InChI Key

XTTGOGILDAVHSI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

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